molecular formula C6H2Cl2FNO2 B6610874 2,3-dichloro-5-fluoropyridine-4-carboxylic acid CAS No. 2870643-32-4

2,3-dichloro-5-fluoropyridine-4-carboxylic acid

Cat. No.: B6610874
CAS No.: 2870643-32-4
M. Wt: 209.99 g/mol
InChI Key: LESBUOGMYQSQFC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluoropyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-5-fluoropyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms enhances its ability to form strong interactions with biological targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dichloro-5-fluoropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-3(6(11)12)2(9)1-10-5(4)8/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESBUOGMYQSQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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